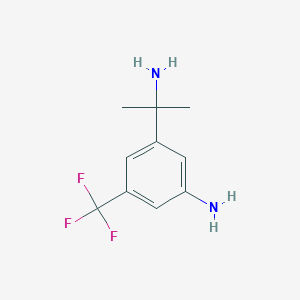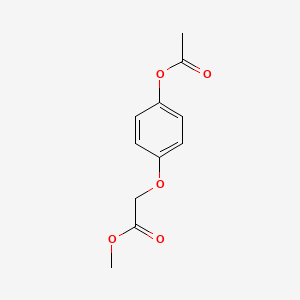
2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolanyl)-9-fluorenone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolanyl)-9-fluorenone is an organic compound that belongs to the class of boronic esters. This compound is known for its unique structural properties, which make it valuable in various scientific and industrial applications. It is often used as a building block in organic synthesis, particularly in the development of organic semiconductors and fluorescent materials.
Vorbereitungsmethoden
The synthesis of 2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolanyl)-9-fluorenone typically involves multiple steps. One common method includes the reaction of a fluorene derivative with a boronic ester. The reaction conditions often require the presence of a palladium catalyst and a base, such as potassium carbonate, under an inert atmosphere. The reaction is usually carried out in an organic solvent like toluene or tetrahydrofuran at elevated temperatures .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Analyse Chemischer Reaktionen
2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolanyl)-9-fluorenone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding boronic acids.
Reduction: It can be reduced to form boron-containing hydrocarbons.
Substitution: It participates in Suzuki-Miyaura cross-coupling reactions, where it reacts with aryl or vinyl halides to form biaryl compounds
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as toluene and tetrahydrofuran. The major products formed from these reactions are often biaryl compounds, which are valuable in the synthesis of pharmaceuticals and organic electronic materials .
Wissenschaftliche Forschungsanwendungen
2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolanyl)-9-fluorenone has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of 2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolanyl)-9-fluorenone involves its ability to participate in cross-coupling reactions, particularly the Suzuki-Miyaura reaction. This reaction mechanism involves the formation of a palladium complex with the boronic ester, followed by the transmetalation and reductive elimination steps to form the biaryl product . The molecular targets and pathways involved are primarily related to its role as a reagent in organic synthesis.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolanyl)-9-fluorenone include:
2,7-Bis-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrene: Used in similar applications but has different luminescent properties.
2,7-Bis-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-9,9-dioctylfluorene: Used in the synthesis of OLEDs and PLEDs.
Bis(pinacolato)boryl methane: Another boronic ester used in organic synthesis.
The uniqueness of this compound lies in its specific structural properties that make it highly effective in the synthesis of organic semiconductors and fluorescent materials .
Eigenschaften
Molekularformel |
C25H30B2O5 |
|---|---|
Molekulargewicht |
432.1 g/mol |
IUPAC-Name |
2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)fluoren-9-one |
InChI |
InChI=1S/C25H30B2O5/c1-22(2)23(3,4)30-26(29-22)15-9-11-17-18-12-10-16(14-20(18)21(28)19(17)13-15)27-31-24(5,6)25(7,8)32-27/h9-14H,1-8H3 |
InChI-Schlüssel |
SWKYWNAFOUZGRN-UHFFFAOYSA-N |
Kanonische SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C4=C(C3=O)C=C(C=C4)B5OC(C(O5)(C)C)(C)C |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details




Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[5-(3,5-difluoro-benzyl)-1-trityl-1H-indazol-3-yl]-4-(4-methyl-piperazin-1-yl)-2-nitro-benzamide](/img/structure/B8377645.png)






![(2-Chloro-4-imidazo[4,5-b]pyridin-3-yl-phenyl)-acetic acid](/img/structure/B8377683.png)


![1-Methyl-4-{[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1-benzofuran-2-yl]carbonyl}piperazine](/img/structure/B8377708.png)


![3-Fluoro-4-((3-iodo-1-(4-methoxybenzyl)-1H-pyrazolo[3,4-b]pyridin-4-yl)oxy)aniline](/img/structure/B8377738.png)
